molecular formula C18H16Cl3N3OS B12202302 3-[(4-chlorophenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

3-[(4-chlorophenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B12202302
M. Wt: 428.8 g/mol
InChI Key: ORSZXZLBKSIHJP-UHFFFAOYSA-N
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Description

3-[(4-chlorophenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a complex organic compound with a unique structure that includes a triazole ring, chlorophenoxy, and dichlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 3,4-dichlorobenzyl mercaptan to form the corresponding sulfide. The final step involves the cyclization of this intermediate with ethyl hydrazine and a suitable catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: Halogen atoms in the chlorophenoxy and dichlorobenzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chlorophenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting enzymes that require these ions for activity. The chlorophenoxy and dichlorobenzyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-[(4-chlorophenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-[(4-chlorophenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole has a unique combination of functional groups that confer specific chemical properties and biological activities. The presence of both chlorophenoxy and dichlorobenzyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C18H16Cl3N3OS

Molecular Weight

428.8 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole

InChI

InChI=1S/C18H16Cl3N3OS/c1-2-24-17(10-25-14-6-4-13(19)5-7-14)22-23-18(24)26-11-12-3-8-15(20)16(21)9-12/h3-9H,2,10-11H2,1H3

InChI Key

ORSZXZLBKSIHJP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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